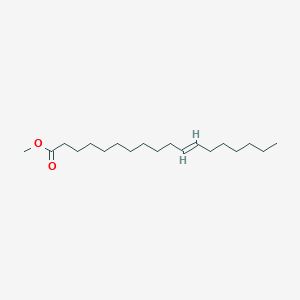

Methyl cis-11-octadecenoate

Description

Properties

IUPAC Name |

methyl (Z)-octadec-11-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVODBCDJBGMJL-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285445 | |

| Record name | cis-11-Octadecenoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1937-63-9 | |

| Record name | cis-11-Octadecenoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-11-Octadecenoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (Z)-octadec-11-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl cis-11-Octadecenoate for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cis-11-octadecenoate, also known as methyl cis-vaccenate, is a monounsaturated fatty acid methyl ester with significant applications in various research fields. It serves as a crucial biomarker in fatty acid analysis, a tool for investigating metabolic pathways, and exhibits potential as an anti-inflammatory, antimicrobial, and anti-cancer agent.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to obtain high-purity this compound for research purposes. Detailed experimental protocols for the Wittig reaction, direct esterification, and transesterification are presented, alongside tabulated quantitative data for easy comparison. Furthermore, this guide includes key spectroscopic data for compound characterization and a visualization of a relevant biological signaling pathway.

Introduction

This compound (C19H36O2, MW: 296.49 g/mol ) is a fatty acid methyl ester (FAME) derived from cis-11-octadecenoic acid (cis-vaccenic acid).[2] Its presence in biological samples is of significant interest in nutritional studies, research on cardiovascular and metabolic diseases, and microbial ecology.[2] The biological activities of this compound, including its anti-inflammatory and potential anti-cancer properties, have spurred its use in drug discovery and development.[1] The synthesis of high-purity this compound is therefore critical for obtaining reliable and reproducible research results. This guide details the most common and effective synthetic methodologies.

Synthetic Methodologies

The synthesis of this compound with high stereochemical purity (cis configuration) is paramount for its use in research. The primary methods employed are the Wittig reaction, direct esterification of cis-11-octadecenoic acid, and transesterification of triglycerides.

Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes. For this compound, this involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. A key advantage of this method is the high degree of control over the double bond geometry, leading to a high proportion of the desired cis isomer.[3][4]

This protocol is adapted from a published procedure for the synthesis of cis-11-octadecenoic acid, where this compound is a key intermediate.[4]

Step 1: Preparation of the Phosphonium Salt

-

In a 5-L glass vessel, combine methyl 11-bromoundecanoate (693 g, 2.48 mol), triphenylphosphine (B44618) (716 g, 2.73 mol), and acetonitrile (B52724) (1.4 L).

-

Stir the reaction mixture at 80 °C for 24 hours.

-

Cool the mixture and collect the precipitated phosphonium salt by filtration.

-

Wash the salt with xylene and dry under vacuum to yield 10-methoxycarbonyldecyltriphenylphosphonium bromide.

Step 2: Ylide Formation and Reaction with n-Heptanal

-

In a 20-L glass vessel, suspend the phosphonium bromide (1,254 g) in THF (7.5 L).

-

Cool the mixture to -50 °C.

-

Slowly add a solution of potassium t-butoxide (253 g, 2.26 mol) in THF (6.3 L) over 1 hour, maintaining the temperature at -50 °C.

-

Stir the resulting ylide solution at the same temperature for 3 hours.

-

Add a solution of n-heptanal (259 g, 2.26 mol) in THF (520 mL) dropwise over 1.5 hours.

-

Allow the reaction mixture to warm to -20 °C and stir for 16 hours.

Step 3: Work-up and Purification

-

Remove the solvent under reduced pressure.

-

Add toluene (B28343) (2.5 L) to the residue and wash with 10% aqueous NaCl solution (2 x 2.5 L).

-

Separate the organic layer and concentrate under reduced pressure to obtain crude this compound.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel.

Direct Esterification

Direct esterification involves the reaction of cis-11-octadecenoic acid with methanol (B129727) in the presence of an acid catalyst. This method is straightforward but may require careful control of reaction conditions to achieve high conversion and purity.

This is a general protocol for the esterification of fatty acids that can be adapted for cis-11-octadecenoic acid.

-

In a round-bottom flask, dissolve cis-11-octadecenoic acid (1 equivalent) in a 50-fold molar excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the fatty acid weight).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the methyl ester with a nonpolar solvent such as hexane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation or column chromatography.

Transesterification

Transesterification is a common method for producing fatty acid methyl esters from triglycerides found in natural oils. This process involves reacting the oil with methanol in the presence of a catalyst, typically a strong base like sodium hydroxide (B78521) or potassium hydroxide.

This protocol is a general procedure for the production of biodiesel that can be optimized for the synthesis of research-grade this compound from an oil rich in cis-vaccenic acid.

-

In a reaction vessel, heat the triglyceride-containing oil (1 equivalent) to 60-65 °C.

-

In a separate container, prepare a solution of sodium hydroxide (0.5-1.5% by weight of the oil) in methanol (6:1 to 9:1 molar ratio to the oil). This is sodium methoxide (B1231860).

-

Carefully add the sodium methoxide solution to the heated oil while stirring vigorously.

-

Maintain the reaction temperature at 60-65 °C and continue stirring for 1-2 hours.

-

After the reaction is complete, allow the mixture to settle. Two layers will form: an upper layer of methyl esters and a lower layer of glycerol.

-

Separate the methyl ester layer and wash it with warm water to remove any residual catalyst and glycerol.

-

Dry the methyl ester layer over anhydrous sodium sulfate.

-

For high purity, the this compound should be purified by vacuum distillation.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Methods

| Method | Key Reactants | Catalyst | Typical Yield | Purity/Selectivity | Reference |

| Wittig Reaction | 10-methoxycarbonyldecyltriphenylphosphonium bromide, n-heptanal | Potassium t-butoxide | 79% | 95% cis-selectivity | [3][4] |

| Direct Esterification | cis-11-Octadecenoic acid, Methanol | Sulfuric Acid | >95% (conversion) | Dependent on purification | General Method |

| Transesterification | Triglyceride source, Methanol | Sodium Hydroxide | ~85-99% | Dependent on feedstock and purification | General Method |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C19H36O2 | [2][5] |

| Molecular Weight | 296.49 g/mol | [2][5] |

| Appearance | Colorless to almost colorless clear liquid | [6] |

| Boiling Point | 135 - 137 °C / 0.2 mmHg | [6] |

| Density | 0.880 g/cm³ | [6] |

| Refractive Index | 1.450 | [6] |

| ¹H NMR (CDCl₃, δ) | ~5.35 (m, 2H, -CH=CH-), 3.67 (s, 3H, -OCH₃), 2.30 (t, 2H, -CH₂COO-), 2.01 (m, 4H, -CH₂-CH=), 1.62 (m, 2H, -CH₂CH₂COO-), 1.2-1.4 (m, ~20H, -(CH₂)n-), 0.88 (t, 3H, -CH₃) | [3] |

| ¹³C NMR (CDCl₃, δ) | ~174.3 (-COO-), ~130.0 (-CH=CH-), ~51.4 (-OCH₃), ~34.1 (-CH₂COO-), ~29.0-29.8 (-(CH₂)n-), ~27.2 (-CH₂-CH=), ~24.9 (-CH₂CH₂COO-), ~22.7 (-CH₂CH₃), ~14.1 (-CH₃) | [3] |

| Key MS Fragments (m/z) | 296 (M+), 265, 222, 180, 154, 125, 111, 97, 83, 69, 55 (base peak) | [2][7] |

Experimental and Biological Pathway Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of methyl cis-11-octadecenoic acid.

Caption: Generalized workflow for the synthesis, purification, and analysis of this compound.

Putative Biological Signaling Pathway: PPAR Activation

Fatty acids and their derivatives, including methyl esters, are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. While a specific pathway for this compound is not fully elucidated, the following diagram illustrates a representative PPAR activation pathway.

Caption: Representative signaling pathway for PPAR activation by a fatty acid methyl ester ligand.

Conclusion

The synthesis of high-purity this compound is achievable through several established methods, with the Wittig reaction offering excellent stereocontrol for obtaining the desired cis isomer. Direct esterification and transesterification provide viable alternatives, particularly for larger-scale synthesis, although purification to research-grade standards is crucial. The choice of synthetic route will depend on the available starting materials, required purity, and scale of the synthesis. The characterization data and biological pathway information provided in this guide serve as a valuable resource for researchers utilizing this compound in their studies.

References

- 1. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cis-11-Octadecenoic acid methyl ester | C19H36O2 | CID 5364505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of fatty acid methyl ester as naturally occurring transcriptional regulators of the members of the peroxisome proliferator-activated receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 11-Octadecenoic acid, methyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Natural Sources and Extraction of Methyl cis-Vaccenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cis-vaccenate (B1238199), the methyl ester of cis-vaccenic acid, is a monounsaturated fatty acid found across various natural kingdoms, from microorganisms to plants and animals. Its role as a precursor to bioactive compounds like rumenic acid, a conjugated linoleic acid (CLA), and its influence on cell membrane fluidity have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of methyl cis-vaccenate, detailing its presence in different organisms. Furthermore, it offers an in-depth exploration of the methodologies for its extraction, purification, and quantification, equipping researchers with the necessary protocols to isolate and study this compound. The guide also visualizes key metabolic and signaling pathways associated with its precursor, cis-vaccenic acid, to provide a deeper understanding of its biological context.

Natural Sources of Methyl cis-Vaccenate

Methyl cis-vaccenate is not typically found in high concentrations as a free methyl ester in nature. Instead, its precursor, cis-vaccenic acid (18:1 n-7), is esterified in triglycerides, phospholipids, and other complex lipids. The data presented below refers to the content of cis-vaccenic acid, which can be converted to methyl cis-vaccenate through transesterification.

Plant Sources

Certain plant-derived oils are notable for their cis-vaccenic acid content. Sea buckthorn (Hippophae rhamnoides) oil is a particularly rich source.

Table 1: Concentration of cis-Vaccenic Acid in Selected Plant Oils

| Plant Source | Oil Type | cis-Vaccenic Acid (% of total fatty acids) | Reference |

| Sea Buckthorn (Hippophae rhamnoides) | Pulp Oil | 32-42% | [1][2] |

| Macadamia (Macadamia integrifolia) | Nut Oil | 1.5-3.0% | |

| Avocado (Persea americana) | Fruit Oil | 2.0-5.0% |

Animal Sources

Ruminant animals are a significant source of cis-vaccenic acid due to the biohydrogenation of polyunsaturated fatty acids by rumen bacteria. Consequently, milk and meat from these animals contain notable amounts.

Table 2: Concentration of cis-Vaccenic Acid in Ruminant Milk Fat

| Animal | Milk Fat | cis-Vaccenic Acid (% of total fatty acids) | Reference |

| Cow (Bos taurus) | 1.0-4.0% | [3][4] | |

| Goat (Capra aegagrus hircus) | 1.5-5.0% | ||

| Sheep (Ovis aries) | 1.2-4.5% |

Microbial Sources

Many bacteria synthesize cis-vaccenic acid as a major component of their membrane phospholipids, where it plays a crucial role in regulating membrane fluidity.[5][6][7] The concentration can vary depending on the bacterial species and growth conditions.

Table 3: Concentration of cis-Vaccenic Acid in Bacterial Membranes

| Microorganism | Membrane Component | cis-Vaccenic Acid (% of total fatty acids) | Reference |

| Escherichia coli | Phospholipids | 15-30% | [8][9][10] |

| Pseudomonas sp. | Phospholipids | Varies | |

| Agrobacterium tumefaciens | Phospholipids | ~70% |

Extraction and Purification of Methyl cis-Vaccenate

The extraction of methyl cis-vaccenate from natural sources involves a multi-step process that begins with the extraction of total lipids, followed by the conversion of these lipids into fatty acid methyl esters (FAMEs), and finally, the purification of the desired methyl cis-vaccenate.

Lipid Extraction Protocols

The choice of lipid extraction method depends on the nature of the source material.

This method is suitable for extracting lipids from dried and ground plant materials like seeds.

Protocol:

-

Dry the plant material (e.g., seeds) to a constant weight and grind it into a fine powder.

-

Place a known amount of the powdered material into a cellulose (B213188) thimble.

-

Position the thimble inside a Soxhlet extractor.

-

Add a suitable solvent (e.g., hexane (B92381) or petroleum ether) to a round-bottom flask connected to the extractor.

-

Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample in the thimble, extracting the lipids.

-

The solvent containing the extracted lipids will siphon back into the flask. This cycle is repeated for several hours to ensure complete extraction.

-

After extraction, evaporate the solvent to obtain the crude lipid extract.

This is a widely used method for extracting lipids from animal tissues.

Protocol:

-

Homogenize a known weight of the tissue sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol. The final volume of the solvent mixture should be about 20 times the volume of the tissue sample.

-

After homogenization, agitate the mixture for 15-20 minutes.

-

Filter or centrifuge the homogenate to separate the liquid phase.

-

Wash the liquid phase with 0.2 volumes of a 0.9% NaCl solution.

-

Centrifuge the mixture to facilitate phase separation. The lower chloroform phase contains the lipids.

-

Carefully remove the upper aqueous phase.

-

Evaporate the chloroform from the lower phase under a stream of nitrogen or using a rotary evaporator to obtain the lipid extract.

This method is a modification of the Folch method and is particularly suitable for samples with high water content, such as microbial cultures or certain animal tissues.

Protocol:

-

To a sample containing 1 mL of water (e.g., cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.

-

Add 1.25 mL of chloroform and mix.

-

Add 1.25 mL of water and mix again.

-

Centrifuge the mixture to separate the phases. The lower chloroform phase contains the lipids.

-

Carefully collect the lower phase.

-

Evaporate the solvent to obtain the lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

Once the total lipids are extracted, they need to be converted into FAMEs for analysis and purification.

Protocol (Acid-Catalyzed Transesterification):

-

Dissolve the lipid extract in a known volume of a solvent like toluene.

-

Add a 1% solution of sulfuric acid in methanol.

-

Heat the mixture at 50-70°C for 2-3 hours under a nitrogen atmosphere.

-

After cooling, add water and extract the FAMEs with a non-polar solvent like hexane.

-

Wash the hexane layer with a dilute sodium bicarbonate solution and then with water to remove any remaining acid.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

Evaporate the hexane to obtain the crude FAME mixture.

Purification of Methyl cis-Vaccenate by Argentation (Silver Ion) Chromatography

Argentation chromatography is a powerful technique for separating FAMEs based on the number, geometry, and position of their double bonds. Silver ions form reversible charge-transfer complexes with the π-electrons of the double bonds.

Protocol (Silver Ion Thin-Layer Chromatography - Ag-TLC):

-

Prepare TLC plates by coating them with a slurry of silica (B1680970) gel containing silver nitrate (B79036) (typically 5-20% by weight).

-

Activate the plates by heating them at 110°C for about an hour.

-

Apply the crude FAME mixture as a band onto the activated plate.

-

Develop the plate in a suitable solvent system, such as hexane:diethyl ether (90:10, v/v). The separation is based on the degree of unsaturation, with saturated FAMEs moving the furthest up the plate, followed by monounsaturated, diunsaturated, and so on.

-

Visualize the separated bands using a non-destructive method, such as spraying with a fluorescent dye (e.g., 2',7'-dichlorofluorescein) and viewing under UV light.

-

Scrape the band corresponding to the monounsaturated FAMEs.

-

Elute the FAMEs from the silica gel using a polar solvent like diethyl ether or chloroform.

-

Evaporate the solvent to obtain the purified monounsaturated FAME fraction, which will be enriched in methyl cis-vaccenate. Further separation from other monounsaturated isomers may require more advanced techniques like silver ion high-performance liquid chromatography (Ag-HPLC).

Quantification of Methyl cis-Vaccenate

Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the quantification of methyl cis-vaccenate.

Protocol (GC-MS Analysis):

-

Prepare a standard solution of methyl cis-vaccenate of known concentration.

-

Prepare the FAME sample obtained from the extraction and transesterification process.

-

Inject a known volume of the standard and the sample into the GC-MS system.

-

Use a suitable capillary column for separation, such as a polar column (e.g., BPX70 or SP-2560).

-

Set the temperature program of the GC oven to effectively separate the FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

The mass spectrometer will detect the eluted compounds. Methyl cis-vaccenate can be identified by its characteristic retention time and mass spectrum.

-

Quantification is achieved by comparing the peak area of methyl cis-vaccenate in the sample to the peak area of the standard. The use of an internal standard (a fatty acid not present in the sample) is recommended for more accurate quantification.

Signaling Pathways and Biological Roles

cis-Vaccenic acid, the precursor to methyl cis-vaccenate, is involved in several important biological processes.

Regulation of Bacterial Membrane Fluidity

In bacteria like E. coli, cis-vaccenic acid is a key component of membrane phospholipids. Its presence helps to maintain the appropriate fluidity of the cell membrane, which is essential for various cellular functions, including transport and signaling.[5][6][11][12] Bacteria can adjust the ratio of saturated to unsaturated fatty acids in their membranes in response to environmental changes, such as temperature fluctuations, to maintain optimal membrane fluidity.[13][14]

Conversion to Rumenic Acid

In mammals, dietary cis-vaccenic acid can be converted to rumenic acid (cis-9, trans-11 conjugated linoleic acid), a bioactive fatty acid with various health benefits. This conversion is catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD1), also known as Δ9-desaturase.[15][16][17]

Activation of GPR40 Signaling Pathway

Free fatty acids, including cis-vaccenic acid, can act as signaling molecules by activating G protein-coupled receptors, such as GPR40 (also known as FFAR1).[18][19][20][21] Activation of GPR40 in pancreatic β-cells can potentiate glucose-stimulated insulin (B600854) secretion.

Conclusion

Methyl cis-vaccenate and its precursor, cis-vaccenic acid, are prevalent in a variety of natural sources and possess intriguing biological activities. This guide has provided a detailed overview of their origins and the experimental procedures required for their extraction, purification, and analysis. The elucidation of the signaling pathways in which they participate further underscores their importance in cellular metabolism and physiology. The methodologies and information presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, biochemistry, and drug development, facilitating further exploration into the potential applications of this interesting fatty acid.

References

- 1. Fatty Acid Composition of Developing Sea Buckthorn (Hippophae rhamnoides L.) Berry and the Transcriptome of the Mature Seed | PLOS One [journals.plos.org]

- 2. Fatty Acid Composition of Developing Sea Buckthorn (Hippophae rhamnoides L.) Berry and the Transcriptome of the Mature Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determination of the Authenticity of Dairy Products on the Basis of Fatty Acids and Triacylglycerols Content using GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Transcriptional regulation in bacterial membrane lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modification of Fatty Acid Composition of Escherichia coli by Co-Expression of Fatty Acid Desaturase and Thioesterase from Arabidopsis thaliana [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. Fluidity is the way to life: lipid phase separation in bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Methyl-(Z)-11-tetradecenoate Acid from the Bacterial Membrane Lipid Composition in Escherichia coli Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 16. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cariboo-agricultural-research.ca [cariboo-agricultural-research.ca]

- 18. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

The Biological Role of Methyl cis-11-Octadecenoate in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cis-11-octadecenoate, also known as methyl cis-vaccenate, is a monounsaturated fatty acid methyl ester that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of the role of this compound in various cellular processes, including its anti-inflammatory, anticancer, and antioxidant effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound is a naturally occurring fatty acid methyl ester found in a variety of plant and animal sources. Its parent fatty acid, cis-11-octadecenoic acid (cis-vaccenic acid), is a major component of bacterial membranes and is also present in ruminant fats and dairy products. Emerging research has highlighted the potential of this compound as a bioactive compound with therapeutic implications. This guide will delve into the molecular mechanisms underlying its observed biological effects.

Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects, primarily through the modulation of key inflammatory pathways.

Inhibition of Pro-inflammatory Cytokines and Adhesion Molecules

Studies on the parent compound, cis-vaccenic acid, suggest a mechanism involving the suppression of pro-inflammatory cytokines and cell adhesion molecules. Treatment of human microvascular endothelial cells (HMECs) with cis-vaccenic acid has been shown to suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), both of which are crucial for the recruitment of immune cells to sites of inflammation. Furthermore, cis-vaccenic acid has been observed to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). A related compound, 10-oxo-trans-11-octadecenoic acid, has been shown to suppress pro-inflammatory cytokines TNF-α, IL-6, and IL-1β by inhibiting the NF-κB pathway through interaction with G-protein coupled receptor 120 (GPR120), suggesting a potential mechanism for this compound.[1]

Cyclooxygenase (COX) Pathway Inhibition

Evidence suggests that this compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

Signaling Pathway: GPR120-mediated Inhibition of NF-κB

The following diagram illustrates a potential pathway for the anti-inflammatory action of this compound, based on the activity of related fatty acids.

Caption: GPR120-mediated inhibition of the NF-κB pathway by fatty acids.

Anticancer Activity

This compound has been reported to exhibit cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

Cytotoxicity in Cancer Cell Lines

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines, including the human liver cancer cell line HepG2 and the human colon cancer cell line HCT-116.[2] The cytotoxic effects are reported to be in the micromolar concentration range.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | Reported IC50 Range |

| HepG2 | Liver Cancer | Micromolar |

| HCT-116 | Colon Cancer | Micromolar |

Note: Specific IC50 values from peer-reviewed literature are pending further research.

Induction of Apoptosis

The anticancer activity of many compounds is mediated through the induction of apoptosis, or programmed cell death. While direct studies on this compound are limited, the general mechanism of apoptosis involves the activation of a cascade of enzymes called caspases and is regulated by the Bcl-2 family of proteins. It is hypothesized that this compound may induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of executioner caspases like caspase-3.

Signaling Pathway: Intrinsic Apoptosis Pathway

The following diagram illustrates the intrinsic pathway of apoptosis, a likely mechanism for the anticancer effects of this compound.

Caption: The intrinsic apoptosis pathway potentially activated by this compound.

Other Biological Activities

Antioxidant Effects

This compound has been reported to possess antioxidant properties, which may contribute to its other biological activities by mitigating oxidative stress.

Antimicrobial Properties

The compound has also been noted for its antimicrobial activity against a range of pathogens.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Analysis of Fatty Acid Methyl Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used for the identification and quantification of fatty acid methyl esters in biological samples.

-

Lipid Extraction: Extract total lipids from cell pellets or tissues using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).

-

Transesterification: Convert the extracted fatty acids to fatty acid methyl esters (FAMEs) by incubation with 1% sulfuric acid in methanol at 50°C for 3 hours.

-

Extraction of FAMEs: Extract the FAMEs with hexane (B92381).

-

GC-MS Analysis: Inject the hexane layer into a GC-MS system equipped with a suitable capillary column (e.g., DB-23).

-

Data Analysis: Identify and quantify individual FAMEs by comparing their retention times and mass spectra with those of known standards.

Conclusion and Future Directions

This compound is a promising bioactive compound with multifaceted roles in cellular processes. Its anti-inflammatory and anticancer activities, in particular, warrant further investigation for potential therapeutic applications. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Definitive quantitative data, such as IC50 values across a broader range of cancer cell lines and specific cytokine inhibition profiles, are crucial for advancing its preclinical development. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. The information compiled in this guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

physicochemical properties of methyl (Z)-octadec-11-enoate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl (Z)-octadec-11-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is compiled from various scientific sources and is intended to support research, development, and quality control activities involving this compound.

Chemical Identity

Methyl (Z)-octadec-11-enoate, also known as methyl cis-vaccenate, is a monounsaturated fatty acid methyl ester. It is the methyl ester of (Z)-octadec-11-enoic acid (cis-vaccenic acid).

Synonyms:

Physicochemical Data

The quantitative are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C19H36O2 | - | [1][2][3][5][6][7] |

| Molecular Weight | 296.49 | g/mol | [4][5][7] |

| 296.5 | g/mol | [1][3] | |

| 296.4879 | g/mol | [2][6] | |

| Boiling Point | 351.30 (estimated) | °C at 760 mmHg | [5][8][9] |

| 135 - 137 | °C at 0.2 mmHg | [1] | |

| Density | 0.878 | g/cm³ at 25 °C | [5] |

| 0.880 | g/cm³ | [1] | |

| Solubility in Water | 0.005588 (estimated) | mg/L at 25 °C | [5][9] |

| Flash Point | 62.22 (estimated) | °C | [5][8][9] |

| LogP (o/w) | 8.160 (estimated) | - | [5][9] |

| 7.60 (estimated) | - | [5] | |

| Refractive Index | 1.450 | - | [1] |

| Purity | ≥ 98% (GC) | % | [1] |

| >99% | % | [7] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of fatty acid methyl esters (FAMEs) like methyl (Z)-octadec-11-enoate are outlined below. These are based on standard methodologies.

Determination of Boiling Range Distribution by Gas Chromatography (GC)

Principle: This method is based on the ASTM D7398 standard test method.[2][3][6][8] It utilizes gas chromatography to separate FAMEs by their boiling points. The retention times of the components are correlated with their boiling points.

Apparatus:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

-

Non-polar capillary column

-

Autosampler

-

Data acquisition system

Procedure:

-

Calibration: A calibration mixture of n-alkanes with known boiling points is injected into the GC to establish a retention time versus boiling point curve.

-

Sample Preparation: The methyl (Z)-octadec-11-enoate sample is diluted in a suitable solvent (e.g., hexane) if necessary. An internal standard may be added for quantitative analysis.

-

Injection: A specific volume of the prepared sample is injected into the GC inlet.

-

Chromatographic Separation: The column temperature is programmed to increase at a constant rate, allowing for the separation of components based on their boiling points.

-

Detection: The Flame Ionization Detector (FID) detects the eluting components.

-

Data Analysis: The retention time of the peak corresponding to methyl (Z)-octadec-11-enoate is used to determine its boiling point from the calibration curve. The peak area can be used for quantification.

Determination of Density

Principle: The density of a liquid can be determined using various methods outlined in the OECD Guideline for the Testing of Chemicals, No. 109.[5] A common and accurate method is the oscillating U-tube method.

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Thermostatically controlled water bath

-

Syringe for sample injection

Procedure:

-

Calibration: The density meter is calibrated using two standards of known density (e.g., dry air and distilled water) at the desired temperature.

-

Sample Injection: The sample, methyl (Z)-octadec-11-enoate, is injected into the clean and dry U-tube, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample.

-

Temperature Control: The measurement is performed at a constant, specified temperature (e.g., 25 °C) maintained by the water bath.

-

Data Recording: The density value is displayed by the instrument. Multiple readings are taken to ensure accuracy and reproducibility.

Determination of Solubility in Water

Principle: The flask method, a common technique for determining the water solubility of sparingly soluble compounds, is suitable for methyl (Z)-octadec-11-enoate.

Apparatus:

-

Flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Analytical balance

-

Gas chromatograph-mass spectrometer (GC-MS) or a suitable quantitative analytical instrument

Procedure:

-

Sample Preparation: An excess amount of methyl (Z)-octadec-11-enoate is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is sealed and agitated in a temperature-controlled environment (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: The solution is allowed to stand to allow undissolved material to settle. The sample is then centrifuged to separate the aqueous phase from any undissolved ester.

-

Quantification: A known volume of the clear aqueous phase is carefully removed and the concentration of dissolved methyl (Z)-octadec-11-enoate is determined using a sensitive analytical technique like GC-MS.

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/L).

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the analysis of methyl (Z)-octadec-11-enoate using Gas Chromatography-Mass Spectrometry (GC-MS), a key analytical technique for its identification and quantification.

Caption: Experimental workflow for GC-MS analysis.

References

Spectroscopic Profile of Methyl cis-11-Octadecenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl cis-11-octadecenoate, a fatty acid methyl ester of significant interest in various research fields. This document presents key identifying spectral data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a detailed chemical signature of the compound. The information is intended to aid in the identification, characterization, and quality control of this molecule in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.34 | m | -CH=CH- |

| 3.67 | s | -OCH₃ |

| 2.30 | t | -CH₂-C=O |

| 2.01 | m | -CH₂-C=C-CH₂- |

| 1.62 | p | -CH₂-CH₂-C=O |

| 1.29 | m | -(CH₂)n- |

| 0.88 | t | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 174.3 | C=O |

| 130.0 | -CH=CH- |

| 51.4 | -OCH₃ |

| 34.1 | -CH₂-C=O |

| 31.9 | -(CH₂)n- |

| 29.8 | -(CH₂)n- |

| 29.5 | -(CH₂)n- |

| 29.3 | -(CH₂)n- |

| 29.1 | -(CH₂)n- |

| 27.2 | -CH₂-C=C-CH₂- |

| 24.9 | -CH₂-CH₂-C=O |

| 22.7 | -CH₂-CH₃ |

| 14.1 | -CH₃ |

Table 3: Mass Spectrometry (Electron Ionization) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 296 | 15 | [M]⁺ (Molecular Ion) |

| 265 | 10 | [M - OCH₃]⁺ |

| 222 | 20 | McLafferty Rearrangement |

| 180 | 15 | |

| 152 | 10 | |

| 123 | 25 | |

| 110 | 30 | |

| 97 | 60 | |

| 83 | 70 | |

| 69 | 85 | |

| 55 | 100 | |

| 41 | 80 |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3005 | =C-H stretch (cis) |

| 2925 | C-H stretch (asymmetric, CH₂) |

| 2854 | C-H stretch (symmetric, CH₂) |

| 1743 | C=O stretch (ester) |

| 1464 | C-H bend (CH₂) |

| 1170 | C-O stretch |

| 722 | C-H rock (-(CH₂)n-) |

Experimental Protocols

The data presented in this guide are compiled from various sources and are consistent with established methodologies for the analysis of fatty acid methyl esters (FAMEs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.[3] For ¹H NMR, standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between pulses. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The most common method for the analysis of FAMEs is Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a non-polar or semi-polar phase). The separated analyte then enters the mass spectrometer. Electron Ionization (EI) is the most frequently used ionization technique, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation.[3]

Data Acquisition: The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions. The resulting mass spectrum is a plot of relative ion abundance versus m/z.[7]

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, the IR spectrum is often recorded using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.[8]

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each wavelength. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (in cm⁻¹).[9]

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. scispace.com [scispace.com]

- 2. pubs.sciepub.com [pubs.sciepub.com]

- 3. 11-Octadecenoic acid, methyl ester, (Z)- [webbook.nist.gov]

- 4. archimer.ifremer.fr [archimer.ifremer.fr]

- 5. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. 11-Octadecenoic acid, methyl ester [webbook.nist.gov]

- 8. cis-11-Octadecenoic acid methyl ester | C19H36O2 | CID 5364505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. journalajacr.com [journalajacr.com]

The Discovery and History of Cis-Vaccenic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of cis-vaccenic acid methyl ester. It traces the journey from the initial identification of its parent fatty acid, vaccenic acid, in the early 20th century to the development of sophisticated analytical techniques where the methyl ester became indispensable. This document details the early methods of isolation, the first chemical synthesis, and the evolution of analytical protocols, offering a historical and technical perspective for researchers in lipidomics and drug development.

Introduction

Cis-vaccenic acid methyl ester ((Z)-octadec-11-enoate) is the methyl ester of cis-vaccenic acid, a monounsaturated omega-7 fatty acid. While today it is commonly encountered as a derivative for analytical purposes, particularly in gas chromatography, its history is intrinsically linked to the discovery and characterization of its parent acid. This guide delves into the key milestones, experimental procedures, and technological advancements that have shaped our understanding of this molecule.

The Discovery of Vaccenic Acid

The story of cis-vaccenic acid methyl ester begins with the discovery of vaccenic acid. In 1928, S. H. Bertram, while studying the composition of butterfat, identified a new C18:1 unsaturated fatty acid isomer. He named it "vaccenic acid" from the Latin word vacca, meaning cow. Bertram's initial work involved the painstaking process of isolating this novel fatty acid from natural sources.

Early Isolation and Characterization (Pre-Gas Chromatography Era)

Prior to the advent of gas chromatography (GC), the separation and identification of individual fatty acids from complex mixtures was a significant challenge. The methods employed were laborious and required large amounts of sample.

Experimental Protocol: Isolation of Vaccenic Acid from Butterfat (Based on early 20th-century methods)

-

Saponification: A large quantity of butterfat was saponified by heating with an alkali (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze the triglycerides into glycerol (B35011) and free fatty acids (as their potassium salts).

-

Acidification: The soap solution was then acidified with a mineral acid (e.g., hydrochloric acid) to liberate the free fatty acids.

-

Separation of Saturated and Unsaturated Fatty Acids: A crucial step involved the separation of saturated and unsaturated fatty acids using the lead salt precipitation method.[1] The mixture of free fatty acids was dissolved in ethanol (B145695) and treated with lead acetate. The lead salts of saturated fatty acids are insoluble in cold ethanol and would precipitate, while the lead salts of unsaturated fatty acids, including vaccenate, remained in solution.[1]

-

Liberation of Unsaturated Fatty Acids: The soluble lead salts were then collected, and the unsaturated fatty acids were regenerated by acidification.

-

Fractional Distillation of Methyl Esters: To further separate the mixture of unsaturated fatty acids, they were first converted to their methyl esters. This was typically achieved by refluxing the fatty acids with methanol (B129727) and a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The resulting fatty acid methyl esters (FAMEs), being more volatile than their corresponding free acids, were then separated by fractional distillation under reduced pressure.[1][2] Each fraction was collected and characterized by physical constants such as boiling point, refractive index, and iodine value.

Through these meticulous and repetitive fractionation steps, Bertram was able to isolate and identify vaccenic acid as a distinct isomer of oleic acid.

The First Chemical Synthesis

A pivotal moment in the history of vaccenic acid and its methyl ester was its first chemical synthesis, which confirmed its structure. In 1948, Ahmad, Bumpus, and Strong published a landmark paper in the Journal of the American Chemical Society detailing the synthesis of both cis- and trans-11-octadecenoic acid (vaccenic acid). This work provided an unambiguous route to these compounds, independent of natural sources.

Experimental Protocol: Synthesis of cis-11-Octadecenoic Acid (Ahmad, Bumpus, and Strong, 1948)

The synthesis described by Ahmad and his colleagues was a multi-step process. A key final step involved the stereospecific reduction of an acetylenic precursor to create the cis-double bond.

-

Preparation of the Acetylenic Precursor: The synthesis started from smaller, readily available chemical building blocks to construct the 18-carbon chain with a triple bond at the 11th position.

-

Stereospecific Reduction: The resulting stearolic acid derivative was then subjected to catalytic hydrogenation using a Lindlar catalyst (palladium on calcium carbonate poisoned with lead). This catalyst is specifically designed to reduce alkynes to cis-alkenes without further reduction to the fully saturated alkane.

-

Esterification for Characterization: For purification and characterization, the synthesized cis-vaccenic acid was converted to its methyl ester. This was achieved by standard esterification procedures, such as refluxing with methanolic hydrogen chloride.

The physical properties of the synthesized cis-vaccenic acid and its methyl ester were then compared to those of the naturally derived compounds, confirming the structure.

The Era of Gas Chromatography and the Rise of the Methyl Ester

The development of gas chromatography (GC) in the 1950s revolutionized the field of lipid analysis.[3] Free fatty acids are generally not suitable for direct GC analysis due to their low volatility and tendency to form hydrogen bonds, leading to poor peak shape and adsorption on the column. Conversion to their more volatile and less polar methyl esters (FAMEs) became a critical sample preparation step.[4] This solidified the importance of cis-vaccenic acid methyl ester not as a naturally occurring molecule of primary interest, but as the key analytical derivative of its parent acid.

Experimental Protocol: Preparation of FAMEs for GC Analysis

Numerous methods for the esterification of fatty acids have been developed over the years. Two common approaches are acid-catalyzed and base-catalyzed esterification.

1. Acid-Catalyzed Esterification (e.g., with Boron Trifluoride-Methanol):

-

A small amount of the lipid sample (containing free fatty acids or glycerides) is placed in a reaction vial.

-

A solution of boron trifluoride in methanol (typically 12-14%) is added.

-

The vial is sealed and heated (e.g., at 100°C for a short period) to allow for the esterification of free fatty acids and the transesterification of glycerides to FAMEs.

-

After cooling, water and a nonpolar solvent (e.g., hexane) are added to extract the FAMEs.

-

The organic layer containing the FAMEs is then collected for GC analysis.

2. Base-Catalyzed Transesterification (e.g., with Sodium Methoxide):

-

This method is particularly rapid for the transesterification of triglycerides.

-

The oil or fat sample is dissolved in a suitable solvent (e.g., hexane).

-

A solution of sodium methoxide (B1231860) in methanol is added.

-

The reaction is often rapid and can occur at room temperature.

-

After the reaction is complete, a neutralizing agent is added, followed by water.

-

The FAMEs are extracted into the organic layer for GC analysis.

Data Presentation

Table 1: Physical and Chemical Properties of cis-Vaccenic Acid and its Methyl Ester

| Property | cis-Vaccenic Acid | cis-Vaccenic Acid Methyl Ester |

| IUPAC Name | (11Z)-Octadec-11-enoic acid | methyl (11Z)-octadec-11-enoate |

| Molecular Formula | C₁₈H₃₄O₂ | C₁₉H₃₆O₂ |

| Molar Mass | 282.47 g/mol | 296.49 g/mol |

| CAS Number | 506-17-2[5] | 1937-63-9[4][6] |

Table 2: Timeline of Key Events in the History of cis-Vaccenic Acid Methyl Ester

| Year | Event | Key Researchers/Contributors | Significance |

| 1928 | Discovery of vaccenic acid in butterfat. | S. H. Bertram | First identification of the parent fatty acid. |

| 1948 | First chemical synthesis of cis- and trans-vaccenic acid. | Ahmad, Bumpus, and Strong | Confirmed the structure of vaccenic acid and provided a synthetic route. |

| 1950s | Development of gas chromatography for fatty acid analysis. | A.T. James and A.J.P. Martin | Revolutionized lipid analysis, making FAMEs essential derivatives. |

Visualizations

Caption: Early workflow for the isolation and analysis of cis-vaccenic acid methyl ester.

Caption: Simplified logical flow of the first chemical synthesis of cis-vaccenic acid methyl ester.

Conclusion

The history of cis-vaccenic acid methyl ester is a story of evolving scientific methodology. Initially a derivative created out of necessity for the separation and characterization of its parent acid in the pre-instrumental era, it later became the standard form for the precise analysis of cis-vaccenic acid with the advent of gas chromatography. While the biological significance is primarily attributed to the free fatty acid, the methyl ester remains a cornerstone in the analytical workflow for researchers in lipidomics, nutrition, and drug development, enabling the accurate quantification and identification of this important omega-7 fatty acid. Understanding this history provides valuable context for the interpretation of fatty acid data and the appreciation of the analytical techniques that underpin modern lipid research.

References

Methyl cis-11-octadecenoate: An In-depth Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-11-octadecenoate, the methyl ester of cis-11-octadecenoic acid (also known as cis-vaccenic acid), is an omega-7 monounsaturated fatty acid that is emerging as a significant biomarker in metabolic studies. Found in various natural sources, including ruminant fats and certain plant oils, its presence and concentration in biological samples are increasingly correlated with various metabolic states, including insulin (B600854) resistance, hyperlipidemia, and inflammation. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing its metabolic pathways, analytical methodologies for its quantification, and its potential implications in drug development and metabolic research.

Data Presentation: Quantitative Analysis of a Key Precursor in Metabolic Health

While direct quantitative data for this compound across a wide spectrum of metabolic diseases is still an area of active research, studies on its precursor, cis-vaccenic acid, in plasma phospholipids (B1166683) provide valuable insights. The following table summarizes data from a study on non-diabetic men with hyperlipidemia, highlighting the association between cis-vaccenic acid levels and markers of insulin resistance.

| Parameter | Lower Quartile (Q1) cVA | Upper Quartile (Q4) cVA | Healthy Controls |

| cis-Vaccenic Acid (% of total fatty acids) | 0.55 ± 0.06 | 1.01 ± 0.11 | 0.79 ± 0.13 |

| Insulin (mU/l) | 10.1 ± 4.2 | 8.5 ± 3.8 | 6.9 ± 2.5 |

| HOMA-IR | 2.4 ± 1.1 | 1.9 ± 0.9 | 1.5 ± 0.6 |

| Apolipoprotein B (g/l) | 1.25 ± 0.23 | 1.12 ± 0.21*** | 0.95 ± 0.18 |

| Total NEFA (mmol/l) | 0.49 ± 0.21 | 0.63 ± 0.25 | Not Reported |

| p < 0.05, **p < 0.01, ***p < 0.001 compared to Q1. Data adapted from a study on cis-vaccenic acid in plasma phospholipids of men with hyperlipidemia. |

Signaling Pathways and Metabolic Relationships

This compound and its precursor, cis-vaccenic acid, are involved in several key metabolic and signaling pathways. These pathways highlight their roles in lipid metabolism, inflammation, and cellular regulation.

Metabolic Conversion of cis-Vaccenic Acid

cis-Vaccenic acid can be elongated from palmitoleic acid (16:1n-7) by the enzyme ELOVL5. It can also be converted to conjugated linoleic acid (CLA), a bioactive fatty acid with its own distinct metabolic effects.[1]

Anti-Inflammatory Signaling

Omega-7 fatty acids, including cis-vaccenic acid, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis, requiring lipid extraction and derivatization to fatty acid methyl esters (FAMEs).

Protocol 1: Lipid Extraction from Plasma

This protocol outlines a standard method for extracting total lipids from plasma samples.

Materials:

-

Plasma sample

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas evaporator

Procedure:

-

To a glass centrifuge tube, add 1 mL of plasma.

-

Add 2 mL of methanol and vortex thoroughly.

-

Add 4 mL of chloroform and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform layer containing the lipids into a new glass tube.

-

Wash the chloroform extract by adding 2 mL of 0.9% NaCl solution, vortexing, and centrifuging again.

-

Remove the upper aqueous layer.

-

Evaporate the chloroform to dryness under a gentle stream of nitrogen.

-

The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted lipids into volatile FAMEs for GC-MS analysis.

Materials:

-

Dried lipid extract

-

Boron trifluoride (BF3) in methanol (14%)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC vials

Procedure:

-

Add 2 mL of 14% BF3 in methanol to the dried lipid extract.

-

Cap the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 2 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute and then centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

Transfer the final FAMEs solution to a GC vial for analysis.

Experimental Workflow for FAME Analysis

The overall workflow from sample collection to data analysis is a multi-step process requiring careful execution to ensure accurate and reproducible results.

Conclusion

This compound holds considerable promise as a biomarker in metabolic research. Its association with key metabolic pathways and inflammatory processes, coupled with established analytical methods for its quantification, makes it a valuable tool for researchers, scientists, and drug development professionals. Further investigation into its quantitative levels across a broader range of metabolic diseases will undoubtedly solidify its role in understanding and potentially targeting metabolic dysregulation. This guide provides a foundational understanding and practical protocols to facilitate the integration of this compound analysis into metabolic studies.

References

In-Depth Technical Guide: The Anti-Inflammatory Effects of Methyl cis-Vaccenate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl cis-vaccenate (B1238199), the methyl ester of cis-vaccenic acid, is an emerging molecule of interest in the study of inflammation. While much of the existing research has focused on its trans isomer, trans-vaccenic acid, and the broader category of conjugated linoleic acids (CLAs), recent evidence has illuminated the direct anti-inflammatory potential of the cis-vaccenate structure. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of methyl cis-vaccenate, with a focus on its impact on endothelial cell adhesion molecule expression. The guide details experimental protocols, presents available quantitative data, and visualizes the proposed signaling pathways, offering a foundational resource for researchers and professionals in drug development. It is important to note that in many experimental contexts, the bioactive entity is cis-vaccenic acid, with methyl cis-vaccenate serving as a common laboratory derivative for analysis and application.

Core Anti-Inflammatory Mechanism: Downregulation of Endothelial Adhesion Molecules

The primary documented anti-inflammatory effect of cis-vaccenic acid, the parent compound of methyl cis-vaccenate, is the suppression of key adhesion molecules on the surface of endothelial cells. This action is critical in mitigating the inflammatory cascade, as the recruitment and adhesion of leukocytes to the vascular endothelium is a hallmark of the inflammatory response.

A pivotal study has demonstrated that cis-vaccenic acid can significantly reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) on Human Microvascular Endothelial Cells (HMECs). This effect was observed when the cells were stimulated with pro-inflammatory agents such as Tumor Necrosis Factor-alpha (TNF-α) and Lipopolysaccharide (LPS)[1][2]. The suppression of these adhesion molecules suggests that cis-vaccenic acid can interfere with the initial steps of leukocyte extravasation, thereby reducing localized inflammation.

Quantitative Data on Adhesion Molecule Suppression

The following table summarizes the key findings from in vitro studies on the effect of cis-vaccenic acid on the expression of VCAM-1 and ICAM-1. The data is derived from Western blot analysis of protein expression in stimulated HMECs.

| Cell Line | Pro-Inflammatory Stimulus | Treatment | Concentration | Adhesion Molecule | Outcome | Reference |

| HMEC | TNF-α (10 ng/mL) | cis-Vaccenic Acid | 50 µg/mL | VCAM-1 | Suppression of expression to near basal levels | [1][2] |

| HMEC | TNF-α (10 µg/mL) | cis-Vaccenic Acid | 50 µg/mL | ICAM-1 | Suppression of expression to near basal levels | [1][2] |

| HMEC | LPS (20 µg/mL) | cis-Vaccenic Acid | 50 µg/mL | VCAM-1 | Suppression of expression to near basal levels | [1][2] |

| HMEC | LPS (20 µg/mL) | cis-Vaccenic Acid | 50 µg/mL | ICAM-1 | Suppression of expression to near basal levels | [1][2] |

Note: The results are described qualitatively in the available literature as "suppression to near basal levels." Densitometric quantification from the original Western blot images would be required for a precise percentage of inhibition.

Proposed Signaling Pathways

While the precise signaling pathways for cis-vaccenic acid are still under investigation, evidence from studies on related fatty acids, particularly trans-vaccenic acid and other unsaturated fatty acids, points towards the involvement of two key anti-inflammatory pathways: the inhibition of Nuclear Factor-kappa B (NF-κB) and the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α and LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those encoding VCAM-1 and ICAM-1.

It is hypothesized that cis-vaccenic acid may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting IKK activation or IκB degradation, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.

Activation of PPARγ

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in lipid metabolism and inflammation. PPARγ, in particular, is known to have potent anti-inflammatory effects. Fatty acids and their derivatives are natural ligands for PPARs. Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

One of the key anti-inflammatory mechanisms of PPARγ is its ability to "transrepress" the activity of other transcription factors, including NF-κB. This can occur through several mechanisms, such as competing for limited co-activators or directly interacting with and inhibiting components of the NF-κB signaling pathway. It is plausible that cis-vaccenic acid acts as a PPARγ agonist, leading to the transrepression of NF-κB and the subsequent downregulation of VCAM-1 and ICAM-1.

Experimental Protocols

The following section provides a detailed methodology for the key in vitro experiment demonstrating the anti-inflammatory effects of cis-vaccenic acid. This protocol is based on the study by Abbasi et al. (2015)[1].

Cell Culture and Treatment

-

Cell Line: Human Microvascular Endothelial Cells (HMEC).

-

Culture Medium: MCDB131 medium supplemented with 10% Fetal Bovine Serum (FBS), 10 ng/mL Epidermal Growth Factor (EGF), 1 µg/mL hydrocortisone, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Experimental Seeding: HMECs are seeded in appropriate culture plates (e.g., 6-well plates for protein analysis) and allowed to reach confluence.

-

Treatment with cis-Vaccenic Acid:

-

Prepare a stock solution of cis-vaccenic acid (or methyl cis-vaccenate, which is readily hydrolyzed to the free fatty acid by cellular esterases) in a suitable solvent (e.g., ethanol).

-

Dilute the stock solution in culture medium to the final desired concentration (e.g., 50 µg/mL).

-

Pre-treat the confluent HMEC monolayers with the cis-vaccenic acid-containing medium for 18 hours.

-

-

Inflammatory Stimulation:

-

After the pre-treatment period, add the pro-inflammatory stimulus directly to the culture medium.

-

For TNF-α stimulation, use a final concentration of 10 ng/mL or 10 µg/mL.

-

For LPS stimulation, use a final concentration of 20 µg/mL.

-

Incubate the cells with the stimulus for 12 hours.

-

-

Controls:

-

Negative Control: Cells incubated with culture medium alone.

-

Positive Control: Cells treated with the pro-inflammatory stimulus (TNF-α or LPS) without pre-treatment with cis-vaccenic acid.

-

Western Blot Analysis for VCAM-1 and ICAM-1 Expression

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay method (e.g., Bradford or BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for VCAM-1 and ICAM-1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Capture the chemiluminescent signal using X-ray film or a digital imaging system.

-

The intensity of the bands corresponding to VCAM-1 and ICAM-1 can be quantified using densitometry software and normalized to the loading control.

-

Experimental Workflow Diagram

Conclusion and Future Directions

The available evidence strongly suggests that methyl cis-vaccenate, through its parent compound cis-vaccenic acid, possesses anti-inflammatory properties by downregulating the expression of endothelial adhesion molecules VCAM-1 and ICAM-1. The proposed mechanisms of action involve the inhibition of the NF-κB signaling pathway and the activation of the anti-inflammatory nuclear receptor PPARγ.

For drug development professionals and researchers, methyl cis-vaccenate represents a promising lead compound for the development of novel anti-inflammatory therapeutics. However, further research is warranted in the following areas:

-

Quantitative Efficacy: Dose-response studies are needed to determine the IC50 values of methyl cis-vaccenate for the inhibition of adhesion molecule expression and inflammatory cytokine production.

-

Mechanism of Action: Further studies are required to definitively elucidate the specific molecular targets of methyl cis-vaccenate within the NF-κB and PPARγ signaling pathways.

-

In Vivo Studies: Preclinical animal studies are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of methyl cis-vaccenate in relevant models of inflammatory diseases.

-

Structure-Activity Relationship: Investigating the anti-inflammatory activity of other isomers and derivatives of vaccenic acid could provide valuable insights for the design of more potent and selective anti-inflammatory agents.

This technical guide provides a solid foundation for these future investigations and highlights the potential of methyl cis-vaccenate as a valuable tool in the fight against inflammatory disorders.

References

Antimicrobial Potential of Methyl cis-11-octadecenoate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the antimicrobial properties of methyl cis-11-octadecenoate, a fatty acid methyl ester, against a range of pathogenic microorganisms. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a novel antimicrobial agent.

Introduction

This compound, also known as methyl vaccenate, is an unsaturated fatty acid ester that has demonstrated notable antimicrobial activity. Its mechanism of action is primarily attributed to the disruption of microbial cell membranes and the inhibition of essential enzymatic activities, making it a promising candidate for further investigation in the development of new antimicrobial therapies.[1] This guide synthesizes the available scientific literature to provide a comprehensive overview of its antimicrobial spectrum, mechanism of action, and the methodologies used for its evaluation.

Antimicrobial Activity: Quantitative Data

Currently, publicly available literature lacks specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for pure this compound against a wide array of pathogens. While studies on extracts containing this compound suggest its antimicrobial potential, further research with the isolated compound is necessary to establish a precise quantitative profile.

For instance, a study on goat margarine, which contained 1.90% methyl 11-octadecenoate, demonstrated antibacterial activity against Salmonella typhimurium, Bacillus cereus, Pseudomonas aeruginosa, and Escherichia coli. However, these results reflect the activity of a complex mixture and not the pure compound.

To facilitate future research and a clearer understanding of its efficacy, the following table structure is proposed for summarizing quantitative data once it becomes available through dedicated studies.

Table 1: Antimicrobial Activity of this compound (MIC/MBC in µg/mL)

| Pathogen | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC XXXXX | Data Not Available | Data Not Available | |

| Escherichia coli | ATCC XXXXX | Data Not Available | Data Not Available | |

| Pseudomonas aeruginosa | ATCC XXXXX | Data Not Available | Data Not Available | |

| Candida albicans | ATCC XXXXX | Data Not Available | Data Not Available | |

| [Other Pathogen] |

Mechanism of Action